3-(苄氧基)-4-溴苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

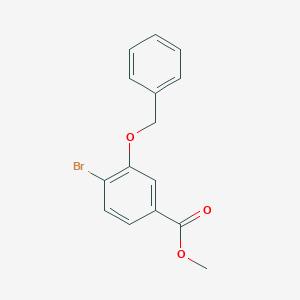

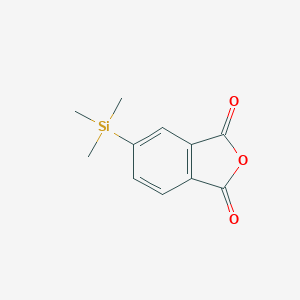

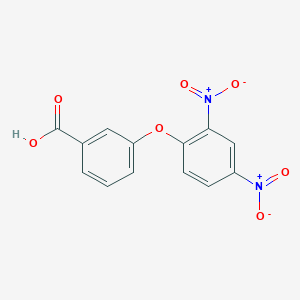

Methyl 3-(benzyloxy)-4-bromobenzoate is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-(benzyloxy)-4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyloxy)-4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

色满衍生物的合成

“3-(苄氧基)-4-溴苯甲酸甲酯”用于合成色满衍生物,这些衍生物以其广泛的生物活性而闻名 . 这些衍生物已显示出抗肿瘤、抗炎、抗病毒、抗原生动物和抗菌作用 . 其中一些还表现出中等至良好的抗结核活性 .

水杨酸合酶抑制剂

在对色满衍生物作为结核分枝杆菌水杨酸合酶抑制剂的持续研究中,从3-(炔丙氧基)-5-苄氧基苯甲酸甲酯的环化中分离出一种新化合物 . 该化合物的分子结构通过一维和二维核磁共振分析、傅里叶变换红外光谱、电喷雾电离质谱和高分辨率质谱得以阐明 .

β-氨基酸衍生物的合成

“3-(苄氧基)-4-溴苯甲酸甲酯”用于立体选择性合成β-氨基酸衍生物 . 这些衍生物通过六个步骤合成,包括阿恩特-艾斯特同系化反应和沃尔夫重排反应 .

细胞毒性环肽Onchidin片段

“3-(苄氧基)-4-溴苯甲酸甲酯”是一种新型细胞毒性环肽Onchidin的片段,该片段表现出中等细胞毒活性 . 该片段通过六个步骤合成 .

铂(II)配合物的合成

安全和危害

The safety data sheet for benzyl chloride, a compound that shares some similarities with methyl 3-(benzyloxy)-4-bromobenzoate, indicates that it is flammable, toxic if swallowed or inhaled, and may cause skin irritation, serious eye damage, and genetic defects . It may also cause cancer and damage to organs through prolonged or repeated exposure .

未来方向

Esters like methyl 3-(benzyloxy)-4-bromobenzoate are readily synthesized and naturally abundant . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil . Esters are also present in a number of important biological molecules and have several commercial and synthetic applications .

作用机制

Target of Action

Methyl 3-(benzyloxy)-4-bromobenzoate is a compound that is primarily used in the field of organic synthesis. Its primary targets are the molecules involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by Methyl 3-(benzyloxy)-4-bromobenzoate . This reaction is widely applied in the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway contributes to the formation of new organic compounds.

Pharmacokinetics

Its stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have specific properties that influence its bioavailability in a synthetic chemistry context .

Result of Action

The primary result of Methyl 3-(benzyloxy)-4-bromobenzoate’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, contributing to the advancement of organic chemistry.

Action Environment

The efficacy and stability of Methyl 3-(benzyloxy)-4-bromobenzoate are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable environment for transmetalation . Additionally, the compound’s stability may be affected by factors such as temperature and pH.

属性

IUPAC Name |

methyl 4-bromo-3-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPVBFXEQDHUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649552 |

Source

|

| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17054-26-1 |

Source

|

| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)